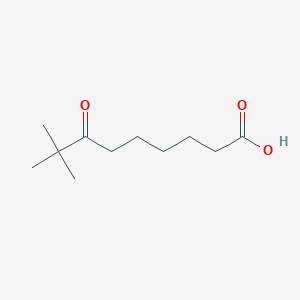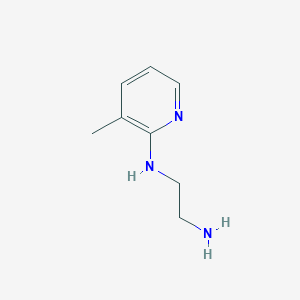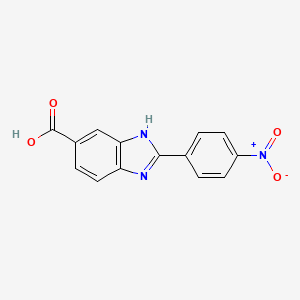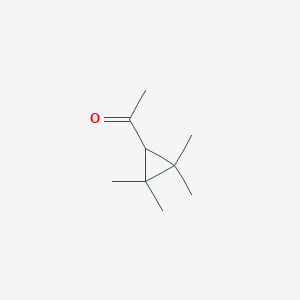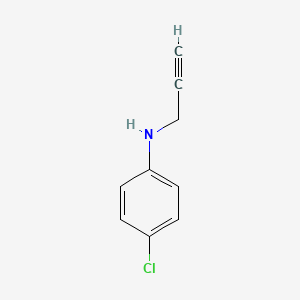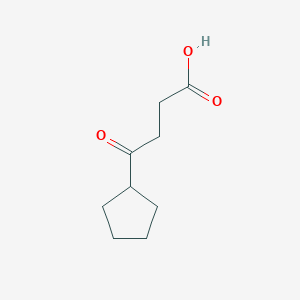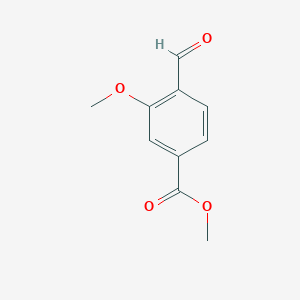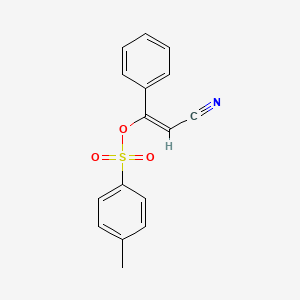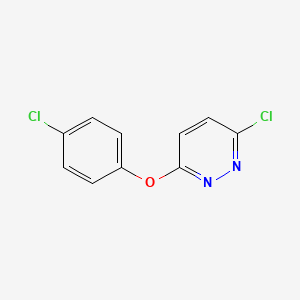
3-Chloro-6-(4-chlorophenoxy)pyridazine
Übersicht
Beschreibung
3-Chloro-6-(4-chlorophenoxy)pyridazine is a heteroaromatic compound with the molecular formula C10H6Cl2N2O . It has an average mass of 241.073 Da and a monoisotopic mass of 239.985718 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 3-Chloro-6-(4-chlorophenoxy)pyridazine consists of a pyridazine ring substituted with a chloro group at the 3-position and a chlorophenoxy group at the 6-position . The InChI code for this compound is 1S/C10H6Cl2N2O/c11-7-1-3-8(4-2-7)15-10-6-5-9(12)13-14-10/h1-6H .Chemical Reactions Analysis
While specific chemical reactions involving 3-Chloro-6-(4-chlorophenoxy)pyridazine are not available, pyridazine derivatives have been known to undergo various chemical reactions. For instance, 3-Chloro-6-phenylpyridazine has been investigated by cyclic voltammetry and preparative scale electrolysis .Physical And Chemical Properties Analysis
3-Chloro-6-(4-chlorophenoxy)pyridazine is a white to yellow solid with a melting point of 124-128°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Triazole Pyridazine Derivatives : Pyridazine derivatives, including those related to 3-Chloro-6-(4-chlorophenoxy)pyridazine, are noted for significant biological properties like anti-tumor and anti-inflammatory activities. These compounds have been synthesized and characterized, with their structures confirmed through various spectral studies and X-ray diffraction techniques. Their theoretical and experimental properties, including molecular interactions and packing strength, have been explored (Sallam et al., 2021).
Chemical Reactivity and Compound Formation
- Intramolecular Cycloaddition : Studies have shown that heating 3-chloro-6-(2-allylphenoxy) pyridazine can lead to novel intramolecular cycloaddition reactions. This process is significant in the formation of various chemical structures and demonstrates the reactivity and versatility of pyridazine derivatives (Jojima, Takeshiba, & Konotsune, 1972).
Pharmacological Investigations
- Pharmacological Properties : Some pyridazines substituted in the 3- and 6-position, including compounds related to 3-Chloro-6-(4-chlorophenoxy)pyridazine, have been explored for pharmacological properties. Notably, certain dialkoxy-pyridazines exhibit anticonvulsive properties, while others are similar to blood pressure-lowering drugs (Druey et al., 1954).
Surface Protection and Corrosion Inhibition
- Surface Protection in Mild Steel : Some pyridazine derivatives, including 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, have been tested for their potential in protecting mild steel surfaces and inhibiting corrosion. Theoretical and experimental studies indicate these compounds' effectiveness in forming protective films on steel surfaces (Olasunkanmi et al., 2018).
Agricultural Applications
- Herbicidal Activity : Research on pyridazyl ethers, closely related to 3-Chloro-6-(4-chlorophenoxy)pyridazine, has demonstrated significant herbicidal activity. Some compounds were notably effective in pre-emergence tests against radish and millet, highlighting their potential in agricultural applications (Tamura & Jojima, 1963).
Antioxidant Activity
- Antioxidant Properties : Pyridazine nuclei, including 6-chloro-3-[(4-methylphenoxy) methyl] [1,2,4] triazolo[4,3-b]pyridazine, have been explored for their antioxidant properties. These studies involve structural analysis, theoretical calculations, and molecular docking studies to understand their chemical reactivity and potential benefits (Sallam et al., 2021).
Safety and Hazards
The safety information for 3-Chloro-6-(4-chlorophenoxy)pyridazine indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes eye irritation (H320), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: calling a poison center or doctor if you feel unwell (P301+P312) .
Wirkmechanismus
Target of Action
Pyridazinones are known to interact with a wide range of targets due to their versatile structure. The specific target of “3-Chloro-6-(4-chlorophenoxy)pyridazine” would depend on its specific structure and functional groups .
Mode of Action
The mode of action of pyridazinones can vary widely based on their specific structure and the target they interact with. They can act as inhibitors, activators, or modulators of their target proteins .
Biochemical Pathways
Pyridazinones can affect various biochemical pathways depending on their specific targets. They have been found to exhibit a wide range of pharmacological activities .
Pharmacokinetics
The pharmacokinetic properties of pyridazinones in general can be influenced by factors such as their chemical structure, formulation, route of administration, and individual patient characteristics .
Result of Action
The molecular and cellular effects of “3-Chloro-6-(4-chlorophenoxy)pyridazine” would depend on its specific targets and mode of action. Pyridazinones have been found to have a wide range of effects, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, anticancer, and many other properties .
Action Environment
The action, efficacy, and stability of “3-Chloro-6-(4-chlorophenoxy)pyridazine” can be influenced by various environmental factors such as pH, temperature, presence of other substances, and individual patient characteristics .
Eigenschaften
IUPAC Name |
3-chloro-6-(4-chlorophenoxy)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-1-3-8(4-2-7)15-10-6-5-9(12)13-14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBHIQSRSKWRQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NN=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444423 | |
| Record name | 3-chloro-6-(4-chlorophenoxy)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(4-chlorophenoxy)pyridazine | |
CAS RN |
69025-13-4 | |
| Record name | 3-chloro-6-(4-chlorophenoxy)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

